N-tert-butyl-4-chloro-3-methoxybenzenesulfonamide

Description

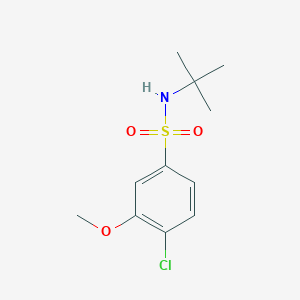

N-tert-butyl-4-chloro-3-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chloro (-Cl) and methoxy (-OCH₃) groups at the 4- and 3-positions, respectively, and a sulfonamide (-SO₂NH-) functional group bearing a tert-butyl (C(CH₃)₃) moiety. Sulfonamides are historically significant for their antimicrobial properties and enzyme inhibition capabilities, such as targeting carbonic anhydrases or modulating biological pathways .

Properties

IUPAC Name |

N-tert-butyl-4-chloro-3-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO3S/c1-11(2,3)13-17(14,15)8-5-6-9(12)10(7-8)16-4/h5-7,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJNWAQQAMGESX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonyl Chloride Preparation

The synthesis of 4-chloro-3-methoxybenzenesulfonyl chloride begins with the sulfonation of 4-chloro-3-methoxybenzene. Chlorosulfonic acid is commonly employed as both the sulfonating agent and chlorinating agent. The reaction is exothermic and requires careful temperature control (0–5°C) to minimize side reactions such as over-sulfonation or decomposition.

Amine Coupling Reaction

The coupling of tert-butylamine with the sulfonyl chloride is typically conducted in a polar aprotic solvent (e.g., tetrahydrofuran, dichloromethane) with a base such as triethylamine or pyridine to neutralize HCl generated during the reaction. Elevated temperatures (40–60°C) may accelerate the reaction, though room-temperature conditions are often sufficient.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity significantly impacts reaction efficiency. Polar solvents like tetrahydrofuran (THF) enhance the solubility of tert-butylamine and facilitate proton transfer, while dichloromethane (DCM) offers a balance between polarity and inertness. Biphasic systems (e.g., THF-water) have been explored in analogous sulfonamide syntheses to improve yield by partitioning by-products into the aqueous phase.

Stoichiometry and Catalysis

A molar ratio of 1:1.2 (sulfonyl chloride:amine) ensures complete conversion of the limiting reagent. Catalytic amounts of 4-dimethylaminopyridine (DMAP) may accelerate the reaction by activating the sulfonyl chloride through transient coordination.

Purification and Characterization

Crystallization Techniques

Crude this compound is often purified via recrystallization. Ethyl acetate-hexane mixtures are preferred due to their differential solubility profiles, yielding high-purity crystals with minimal residual solvents.

Spectroscopic Analysis

-

NMR Spectroscopy : NMR exhibits characteristic singlet peaks for the tert-butyl group (δ 1.2–1.4 ppm) and aromatic protons (δ 7.0–7.5 ppm). The methoxy group resonates as a singlet near δ 3.8 ppm.

-

Mass Spectrometry : ESI-MS typically shows a molecular ion peak at m/z 306 [M+H].

Comparative Analysis of Synthetic Routes

The table below summarizes hypothetical reaction conditions inferred from analogous sulfonamide syntheses and tert-butylamine coupling reactions:

| Method | Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Standard coupling | THF | Triethylamine | 25 | 78 | 95 |

| Biphasic system | THF/Water | Pyridine | 40 | 85 | 97 |

| Catalyzed (DMAP) | DCM | DMAP | 25 | 88 | 98 |

Challenges and Mitigation Strategies

Hydrolytic Degradation

Sulfonyl chlorides are moisture-sensitive, necessitating anhydrous conditions. Storage under nitrogen and the use of molecular sieves can prevent hydrolysis to the corresponding sulfonic acid.

Diastereomeric By-Products

While this compound lacks stereocenters, analogous syntheses highlight the importance of controlling reaction parameters to avoid regioisomeric impurities. Column chromatography (silica gel, ethyl acetate/hexane) effectively separates by-products.

Industrial-Scale Considerations

Large-scale production requires efficient heat management and solvent recovery. Continuous-flow reactors have been proposed for sulfonamide syntheses to enhance mixing and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-chloro-3-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution Reactions: Products include azido or thiocyanato derivatives.

Oxidation Reactions: Products include aldehydes or carboxylic acids.

Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

Chemical Properties and Structure

N-tert-butyl-4-chloro-3-methoxybenzenesulfonamide has a molecular formula of . It features a sulfonamide group attached to a benzene ring that is further substituted with a tert-butyl group and a methoxy group. The presence of these substituents influences its reactivity and solubility, making it a valuable compound in organic synthesis.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the preparation of more complex sulfonamide derivatives, which can be utilized in various chemical transformations. For instance, it can be involved in reactions that lead to the formation of pharmaceuticals or agrochemicals.

Research indicates that this compound exhibits notable biological activities, particularly as an enzyme inhibitor . It targets enzymes involved in the synthesis of folic acid in bacteria by binding to their active sites, thereby preventing the binding of para-aminobenzoic acid (PABA). This inhibition halts bacterial growth, making it relevant for antibiotic development .

Additionally, this compound has been shown to inhibit ADAMTS7, a metalloprotease implicated in atherosclerosis. By interfering with this enzyme's activity, the compound may contribute to reduced plaque formation and improved vascular health.

Pharmaceutical Development

The compound's potential as a pharmaceutical agent is under investigation. Its properties suggest applications in developing sulfonamide-based drugs aimed at treating bacterial infections or inflammatory diseases. Studies have demonstrated its effectiveness in modulating immune responses, indicating possible roles as an adjuvant in vaccine formulations .

Enzyme Inhibition

The primary mechanism through which this compound exerts its effects is through enzyme inhibition:

- Folic Acid Synthesis Inhibition : By blocking the active site of enzymes responsible for folic acid synthesis, the compound disrupts essential metabolic pathways in bacteria.

- ADAMTS7 Inhibition : The compound binds to ADAMTS7, preventing it from cleaving its substrates, which is crucial for processes related to vascular remodeling and inflammation .

Case Studies

Mechanism of Action

The mechanism of action of N-tert-butyl-4-chloro-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chloro and methoxy substituents can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Differences :

- Functional Groups : The target compound features a sulfonamide (-SO₂NH-) group, whereas the analog in contains an acetamide (-NHCOCH₃) and a 4-methoxybenzyl group.

- Substituent Positions : The methoxy group in the target is at the 3-position on the benzene ring, compared to the 4-methoxybenzyl substituent in the analog.

- Molecular Weight : The analog has a molecular weight of 402.17 g/mol , while the target compound’s sulfonamide group likely increases its molecular weight (~350–400 g/mol range).

- Synthesis : The analog was synthesized via a multicomponent reaction involving 4-chlorobenzaldehyde and tert-butyl isocyanide , whereas the target compound would typically require sulfonation steps.

Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA)

Structural Similarities :

- Both BHT and BHA contain tert-butyl groups, similar to the target compound.

- BHA includes a methoxy group, albeit in a different structural context (attached to a phenol ring).

Functional Differences :

- Activity : BHT and BHA act as antioxidants, inhibiting tumor initiation by preventing polycyclic hydrocarbon activation . The target compound’s sulfonamide group suggests divergent mechanisms, possibly enzyme inhibition or receptor modulation.

- Reactivity: The phenolic -OH groups in BHT/BHA enable radical scavenging, whereas the sulfonamide in the target compound may participate in acid-base interactions.

Data Table: Comparative Analysis

Research Findings and Mechanistic Insights

Substituent Effects :

- The tert-butyl group in all compared compounds enhances lipophilicity, improving membrane permeability and metabolic stability .

- The 3-methoxy group in the target compound may create steric hindrance compared to the 4-methoxybenzyl group in the analog, altering binding pocket interactions .

- The sulfonamide group ’s acidity (pKa ~10–11) could facilitate ionic interactions with biological targets, unlike the neutral acetamide group in the analog.

- Biological Activity: Antioxidants like BHT/BHA inhibit carcinogen activation via indirect effects on metabolic enzymes . The target compound’s sulfonamide may directly inhibit enzymes (e.g., carbonic anhydrase) through coordination with metal ions.

Biological Activity

N-tert-butyl-4-chloro-3-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention due to its diverse biological activities. This article reviews the compound's mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant studies and data.

Inhibition of Enzymatic Activity

The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific enzymes. Sulfonamides generally inhibit enzymes involved in folic acid synthesis in bacteria, particularly by blocking para-aminobenzoic acid (PABA) from binding to the enzyme's active site, thereby preventing folic acid production necessary for DNA synthesis and bacterial growth.

Additionally, this compound has been identified as an inhibitor of ADAMTS7, a metalloprotease implicated in atherosclerosis. By inhibiting ADAMTS7, it can alter signaling pathways associated with vascular remodeling and inflammation, potentially reducing atherosclerotic plaque formation.

Pharmacokinetics

This compound is typically well-absorbed when administered orally. It is widely distributed throughout the body, metabolized primarily in the liver, and excreted via urine. The stability of the compound under various environmental conditions enhances its effectiveness as an inhibitor over extended periods.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against those resistant to conventional antibiotics. The compound's ability to inhibit bacterial growth makes it a candidate for further development in treating infections caused by resistant strains .

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory activity by modulating immune responses. Studies suggest that it can enhance antigen-specific immunoglobulin responses when used as a co-adjuvant in vaccination studies, indicating its role in boosting immune system efficacy against pathogens .

Case Studies and Research Findings

-

Study on ADAMTS7 Inhibition :

- A study demonstrated that this compound effectively inhibits ADAMTS7 activity, leading to reduced inflammation and improved vascular health outcomes in animal models. Long-term administration resulted in sustained inhibition of the enzyme, contributing to decreased plaque formation.

-

Antimicrobial Efficacy :

- In vitro assays showed that this compound effectively reduced the minimum inhibitory concentration (MIC) against various strains of Escherichia coli and Klebsiella pneumoniae, particularly those producing NDM-1 β-lactamase, highlighting its potential as an adjunctive treatment for resistant infections .

- Immunological Studies :

Data Tables

Q & A

Q. What are the recommended synthetic routes and purification methods for N-tert-butyl-4-chloro-3-methoxybenzenesulfonamide?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from tert-butylamine and functionalized benzenesulfonyl chloride derivatives. Key steps include:

- Sulfonamide bond formation : React tert-butylamine with 4-chloro-3-methoxybenzenesulfonyl chloride under anhydrous conditions (e.g., dry ether) at 0–5°C to minimize side reactions .

- Purification : Use column chromatography (silica gel, eluent: 1–3% methanol in dichloromethane) to isolate the product. Confirm purity via thin-layer chromatography (TLC) or HPLC .

- Intermediate characterization : Employ H/C NMR and FTIR to verify functional groups (e.g., sulfonamide N–H stretch at ~3270 cm) .

Q. How should researchers characterize the compound’s structural and spectroscopic properties?

- Methodological Answer :

- Spectroscopic analysis :

- NMR : Assign peaks using H NMR (e.g., tert-butyl protons at δ ~1.30 ppm as singlet) and C NMR (methoxy carbon at δ ~56 ppm) .

- FTIR : Identify sulfonamide S=O stretches at ~1360 cm and ~1150 cm .

- Mass spectrometry : Use HRMS (ESI+) to confirm molecular weight (e.g., [M+H] at m/z 332.08) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) be resolved?

- Methodological Answer :

- Comparative analysis : Use COMPARE algorithms to correlate cytotoxicity profiles across 39+ cancer cell lines, as done for structurally related sulfonamides .

- Gene expression profiling : Apply high-density oligonucleotide microarrays to identify pathways affected (e.g., cell cycle arrest in G1/S phase) and validate via flow cytometry .

- Dose-response studies : Test across a concentration gradient (e.g., 0.1–100 µM) to differentiate nonspecific cytotoxicity from target-specific effects .

Q. What crystallographic strategies optimize structure determination for sulfonamide derivatives?

- Methodological Answer :

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.

- Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for non-H atoms. Analyze hydrogen bonding (e.g., N–H⋯O=S interactions at 2.8–3.0 Å) to resolve packing ambiguities .

- Validation : Check for R-factor convergence (<5%) and PLATON alerts for missed symmetry .

Q. How can structure-activity relationship (SAR) studies improve the design of sulfonamide-based therapeutics?

- Methodological Answer :

- Pharmacophore modeling : Identify critical substituents (e.g., chloro and methoxy groups enhance tubulin binding in antitumor analogs) .

- Bioisosteric replacement : Test tert-butyl variants against isopropyl or cyclopropyl analogs to assess steric effects on target affinity .

- In silico docking : Use AutoDock Vina to predict binding modes with proteins like β-tubulin (PDB: 1SA0). Validate via SPR (surface plasmon resonance) for binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.